

An In-depth Technical Guide to 4-(Dimethylamino)butanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Dimethylamino)butanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-(Dimethylamino)butanenitrile**, a versatile intermediate in organic synthesis. The document details its structural characteristics, physicochemical parameters, and available toxicological data. It also outlines a feasible synthetic route and purification methods, crucial for laboratory and potential pilot-scale production.

Chemical Identity and Physical Properties

4-(Dimethylamino)butanenitrile, also known as 4-(dimethylamino)butyronitrile, is a bifunctional molecule containing both a tertiary amine and a nitrile group. This unique combination makes it a valuable building block for the synthesis of a variety of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

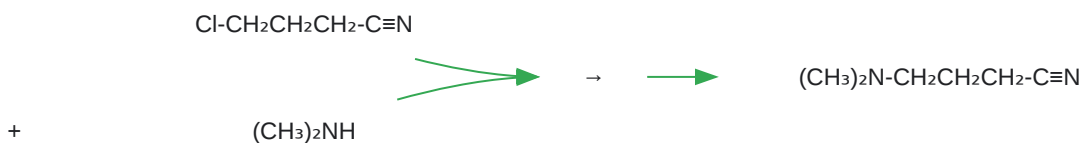
Property	Value	Reference(s)
IUPAC Name	4-(Dimethylamino)butanenitrile	[1]
Synonyms	4-(Dimethylamino)butyronitrile, NSC 163159	[2]
CAS Number	13989-82-7	[3]
Molecular Formula	C ₆ H ₁₂ N ₂	[1]
Molecular Weight	112.17 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[4]
Boiling Point	85 °C at 25 mmHg	[3]
Density	0.874 ± 0.06 g/cm ³ (at 20 °C)	[3]
Refractive Index	1.4276 (at 20 °C)	[3]
Flash Point	60.0 ± 11.9 °C	[3]

Synthesis and Purification

A common and effective method for the synthesis of **4-(Dimethylamino)butanenitrile** is the nucleophilic substitution reaction between 4-chlorobutyronitrile and dimethylamine.

Experimental Protocol: Synthesis

Reaction Scheme:



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Caption: Synthesis of **4-(Dimethylamino)butanenitrile**.

Materials:

- 4-Chlorobutyronitrile
- Aqueous solution of dimethylamine (e.g., 40%)
- Solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol)
- Base (e.g., potassium carbonate, optional, to neutralize the HCl formed)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutyronitrile in the chosen solvent.
- Add an excess of the aqueous dimethylamine solution to the flask. If a base like potassium carbonate is used, it should be added at this stage.
- Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can then be purified by vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

Objective: To purify the crude **4-(Dimethylamino)butanenitrile** from unreacted starting materials and byproducts.

Apparatus:

- Standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum pump, and a manometer.

Procedure:

- Transfer the crude product into the distillation flask.
- Assemble the vacuum distillation apparatus.
- Slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).
- Gradually heat the distillation flask.
- Collect the fraction that distills at the expected boiling point of **4-(Dimethylamino)butanenitrile** under the applied pressure (e.g., 80-85 °C at 15-20 mmHg).
[\[5\]](#)

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-(Dimethylamino)butanenitrile**. While specific spectra for this compound are not readily available in public databases, the expected spectral features can be predicted based on its structure.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (Proton NMR) Chemical Shifts:

- A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety.
- Three multiplets (likely triplets of triplets or complex multiplets) for the six protons of the three methylene groups in the butyl chain.

Expected ¹³C NMR (Carbon NMR) Chemical Shifts:

- A peak for the carbon of the nitrile group (C≡N).

- Peaks for the three distinct methylene carbons in the butyl chain.
- A peak for the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

- A sharp, medium-intensity peak around $2240\text{--}2260\text{ cm}^{-1}$ characteristic of the $\text{C}\equiv\text{N}$ stretching vibration of a saturated aliphatic nitrile.[6]
- C-H stretching vibrations from the methyl and methylene groups in the $2800\text{--}3000\text{ cm}^{-1}$ region.
- C-N stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

- The molecular ion peak (M^+) should be observable.
- Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, leading to the loss of an alkyl radical.[7] The largest group attached to the nitrogen is preferentially lost.
- Fragmentation may also occur along the alkyl chain.

Chemical Reactivity and Potential Applications

The presence of both a nucleophilic tertiary amine and an electrophilic nitrile group allows **4-(Dimethylamino)butanenitrile** to participate in a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The tertiary amine can act as a base or a nucleophile. These reactive sites make it a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals.

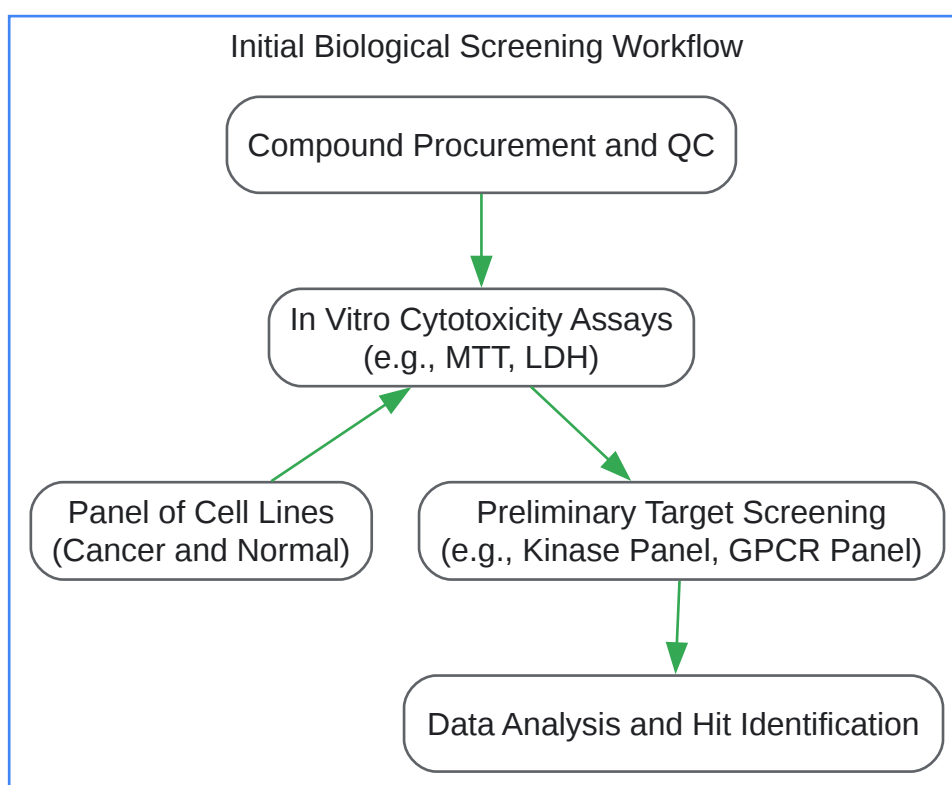
Biological and Toxicological Information

Currently, there is a lack of specific studies on the biological activity, mechanism of action, or involvement in signaling pathways of **4-(Dimethylamino)butanenitrile**.

However, general toxicological information on aliphatic nitriles suggests that their toxicity can be related to the metabolic release of cyanide.[8][9][10] Saturated aliphatic nitriles have been associated with central nervous system effects.[8]

A safety data sheet for **4-(Dimethylamino)butanenitrile** indicates that it is harmful if swallowed and causes serious eye irritation.[4] Acute toxicity data for a related compound, 4-(dimethylamino)-2-isopropyl-2-phenylbutyronitrile, shows an LD50 of 150 mg/kg in mice via the intraperitoneal route.[11]

Given the absence of specific biological data, a logical workflow for initial screening would involve a series of in vitro assays to assess its general cytotoxicity and potential for interaction with common drug targets.



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Caption: Proposed workflow for initial biological screening.

Safety and Handling

4-(Dimethylamino)butanenitrile is classified as harmful if swallowed and causes serious eye irritation.[4]

Handling Precautions:

- Work in a well-ventilated area.
- Wear suitable protective clothing, including gloves and eye/face protection.
- Avoid contact with skin and eyes.
- Avoid formation of dust and aerosols.
- Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Store away from incompatible materials.[4]

First-Aid Measures:

- If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
- In case of skin contact: Take off contaminated clothing and wash with soap and plenty of water.
- In case of eye contact: Rinse with pure water for at least 15 minutes.
- If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Spill and Leakage Procedures:

- Evacuate personnel to safe areas.
- Remove all sources of ignition.

- Use personal protective equipment.
- Contain the spillage and collect with non-combustible absorbent material.
- Dispose of the collected material in accordance with local regulations.[4]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Dimethylamino)butanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082280#4-dimethylamino-butanenitrile-chemical-properties]

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